Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a chemical compound with a complex structure that includes a piperidine ring, a cyanobenzyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-cyanobenzyl chloride with piperidine to form the intermediate 4-(((4-cyanobenzyl)oxy)methyl)piperidine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product, Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate. The oxalate salt is formed by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the cyanobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Due to its potential pharmacological properties, it is investigated as a pharmaceutical intermediate and potential therapeutic agent.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring and cyanobenzyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-{[(4-cyanobenzyl)oxy]methyl}-1-piperidinyl)acetate: A closely related compound with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals and organic synthesis.
Uniqueness
Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.C2H2O4/c1-2-23-18(21)12-20-9-7-17(8-10-20)14-22-13-16-5-3-15(11-19)4-6-16;3-1(4)2(5)6/h3-6,17H,2,7-10,12-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBQDIJBBEKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.